

# A Technical Guide to Cy7 NHS Ester for Near-Infrared Imaging Applications

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## Compound of Interest

Compound Name: Cy7 NHS ester

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## Introduction

Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for a multitude of applications in research and drug development. Its exceptional optical properties, including excitation and emission maxima in the NIR spectrum (typically around 750 nm and 776 nm, respectively), make it particularly well-suited for deep tissue penetration with minimal autofluorescence from biological samples.<sup>[1][2]</sup> The NHS ester functional group facilitates the covalent conjugation of Cy7 to primary amines on biomolecules, such as proteins and antibodies, forming stable amide bonds.<sup>[1][3]</sup> This guide provides a comprehensive overview of **Cy7 NHS ester**, including its properties, detailed experimental protocols for biomolecule conjugation, and its applications in near-infrared imaging.

## Core Properties and Characteristics

**Cy7 NHS ester** is an amine-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules for in vivo and in vitro imaging applications.<sup>[2][4]</sup> Its key features include high molar extinction coefficient, good fluorescence quantum yield, and pH insensitivity over a wide range.<sup>[5][6]</sup> The NIR emission of Cy7 allows for deep tissue imaging and whole-animal fluorescence detection with reduced background interference.<sup>[2]</sup> Some formulations of **Cy7 NHS ester** are available as triethylammonium salts, which offer enhanced solubility in DMSO compared to potassium salts.<sup>[2][4]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for **Cy7 NHS ester**, compiled from various sources.

Table 1: Spectral Properties of **Cy7 NHS Ester**

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	750 - 756 nm	[1][2][5]
Emission Maximum ( $\lambda_{em}$ )	773 - 779 nm	[1][2][5]
Molar Extinction Coefficient ( $\epsilon$ )	~199,000 - 275,000 M <sup>-1</sup> cm <sup>-1</sup>	[5][7]
Fluorescence Quantum Yield ( $\Phi$ )	~0.24 - 0.3	[5][8]
Correction Factor (CF280)	~0.029 - 0.05	[1][5]

Table 2: Chemical and Physical Properties of **Cy7 NHS Ester**

Property	Description	Reference
Molecular Weight	~682.29 - 733.64 g/mol	[5][9]
Appearance	Dark green solid/powder	[5]
Solubility	Soluble in organic solvents (DMSO, DMF); low solubility in water	[5]
Storage	Store at -20°C, desiccated and protected from light	[10]

## Experimental Protocols

### Antibody Labeling with **Cy7 NHS Ester**

This protocol provides a general guideline for conjugating **Cy7 NHS ester** to an antibody. Optimization may be required for specific antibodies and applications.[1]

#### Materials:

- Antibody of interest (purified, in an amine-free buffer like PBS)
- **Cy7 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]
- Purification column (e.g., Sephadex G-25)[12][13]
- Storage Buffer: PBS, pH 7.4, with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.05% sodium azide)[11]

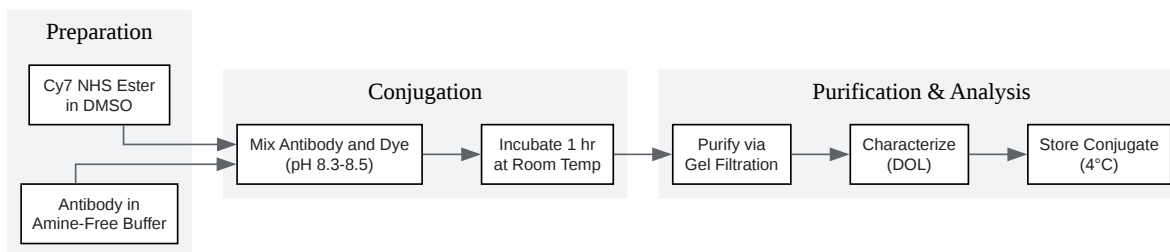
#### Procedure:

- Antibody Preparation:
  - Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[11]
  - Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[11][14]
- Dye Preparation:
  - Allow the vial of **Cy7 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
  - Prepare a 10 mg/mL stock solution of **Cy7 NHS ester** in anhydrous DMSO.[12][14] This solution should be used promptly.[13]
- Conjugation Reaction:
  - Adjust the pH of the antibody solution to 8.3-8.5 by adding the Reaction Buffer.[11]
  - Calculate the required volume of the **Cy7 NHS ester** stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.[11]

- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.[\[11\]](#)
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[11\]](#)[\[12\]](#)
- Purification of the Conjugate:
  - Separate the Cy7-labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[\[12\]](#)[\[13\]](#)
  - Equilibrate the column with PBS.
  - Apply the reaction mixture to the column.
  - Elute with PBS. The first colored band to elute is the labeled antibody.[\[1\]](#)
- Characterization (Optional but Recommended):
  - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule.
  - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[\[1\]](#)
  - Calculate the DOL using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[\[1\]](#) An optimal DOL is typically between 2 and 10.[\[13\]](#)
- Storage:
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C in single-use aliquots, potentially with a cryoprotectant.[\[11\]](#)[\[12\]](#)

## Visualizations

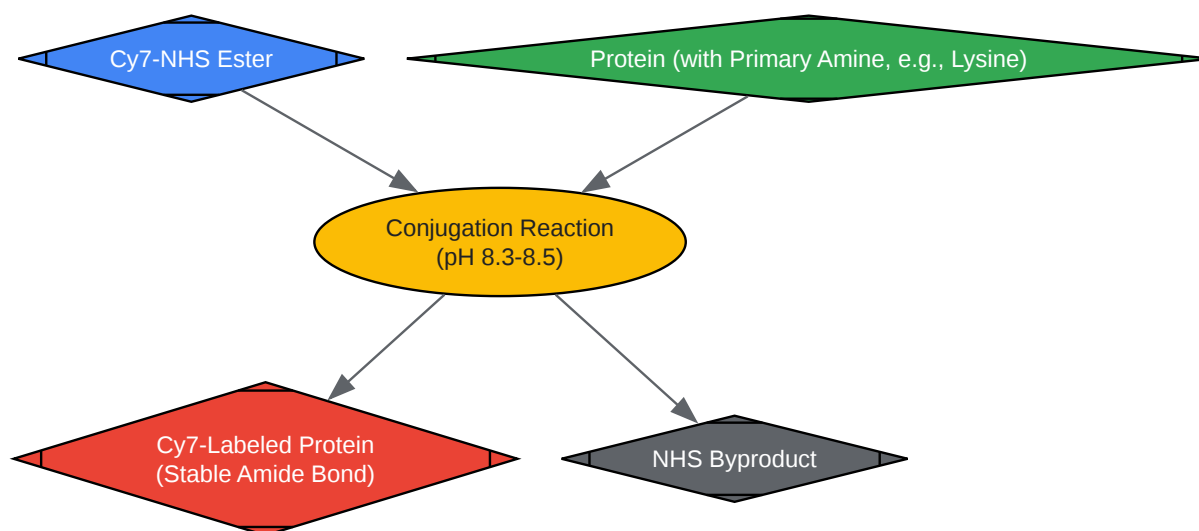
### Experimental Workflow: Antibody Labeling



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Caption: Workflow for labeling an antibody with **Cy7 NHS ester**.

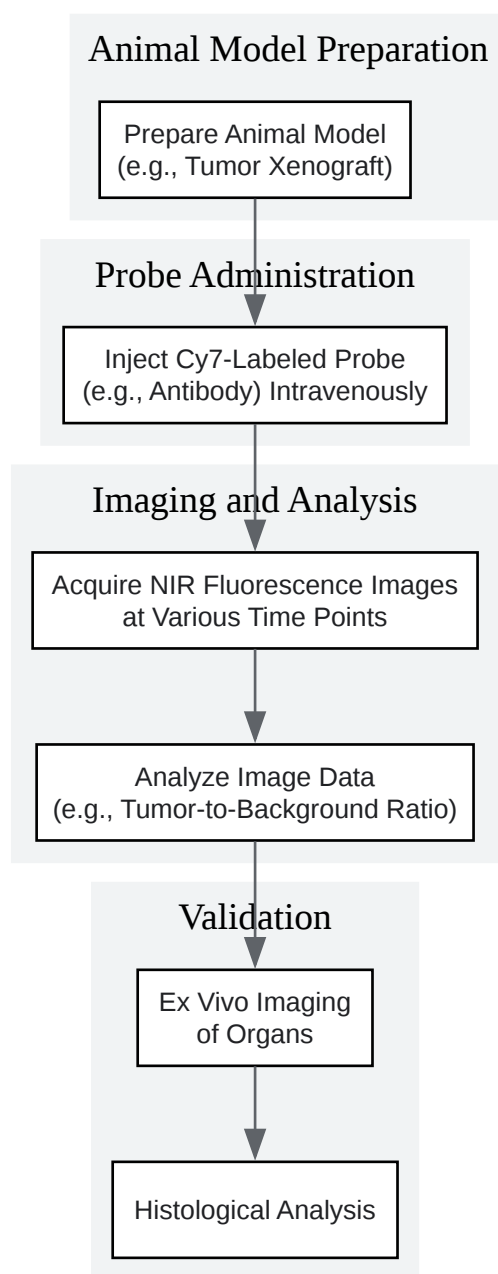
## Logical Relationship: NHS Ester Reaction Chemistry



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Caption: Reaction of **Cy7 NHS ester** with a primary amine on a protein.

## Experimental Workflow: In Vivo Near-Infrared Imaging



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